molecular formula C22H13ClN4O3 B10836188 Quinoline carboxamide derivative 2

Quinoline carboxamide derivative 2

Cat. No.: B10836188
M. Wt: 416.8 g/mol
InChI Key: GMIGNWBMEJMRDV-UHFFFAOYSA-N
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Description

Quinoline carboxamide derivative 2 is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as anticancer, antibacterial, and antiviral agents . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of quinoline carboxamide derivative 2 involves several key steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.

    Cyclization Reaction: These starting materials undergo a series of reactions to form 4-hydroxyquinoline.

    Functionalization: The 4-hydroxyquinoline is then functionalized to introduce the carboxamide group, resulting in the formation of this compound.

Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Quinoline carboxamide derivative 2 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts under solvent-free conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of quinoline carboxamide derivative 2 involves several molecular targets and pathways:

Comparison with Similar Compounds

Quinoline carboxamide derivative 2 can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H13ClN4O3

Molecular Weight

416.8 g/mol

IUPAC Name

6-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H13ClN4O3/c23-14-8-9-17-15(11-14)16(12-18(24-17)13-5-2-1-3-6-13)20(28)25-22-27-26-21(30-22)19-7-4-10-29-19/h1-12H,(H,25,27,28)

InChI Key

GMIGNWBMEJMRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Origin of Product

United States

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